(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione
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Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of several functional groups:
- A furan ring (furan-2-yl) attached to a pyrrolidine ring.
- A benzothiazole moiety (6-methyl-1,3-benzothiazol-2-yl) linked to the pyrrolidine ring.
- A phenyl group with three methoxy substituents (3,4,5-trimethoxyphenyl).
- The overall structure is a conjugated system with a hydroxy methylidene group (C=O) at the furan ring.
- This compound’s complexity suggests potential interesting properties and applications.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. we can infer that it involves the condensation of various precursors.
- Industrial production methods likely involve multistep processes, including cyclization reactions, condensations, and functional group modifications.
Chemical Reactions Analysis
Oxidation: The furan ring and phenyl group could undergo oxidation reactions.
Reduction: Reduction of the carbonyl group (C=O) or other functional groups.
Substitution: The benzothiazole ring may participate in substitution reactions.
Common Reagents and Conditions: These would depend on the specific reaction. For example, oxidation might involve reagents like KMnO₄ or PCC.
Major Products: Without experimental data, we can’t pinpoint exact products, but we’d expect derivatives with modified functional groups.
Scientific Research Applications
Chemistry: The compound’s unique structure could inspire new synthetic methodologies or catalyst design.
Biology: It might exhibit interesting biological activities, such as enzyme inhibition or receptor binding.
Medicine: If it shows promise, researchers might explore its potential as a drug lead.
Industry: Perhaps it has applications in materials science or organic electronics.
Mechanism of Action
- Again, without specific research, we can’t provide a precise mechanism. we’d investigate its interactions with cellular targets, signaling pathways, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds: We’d need to search for structurally related compounds
Uniqueness: Its combination of furan, benzothiazole, and phenyl rings makes it intriguing.
Remember that this compound’s detailed study would require experimental work and literature review
Properties
Molecular Formula |
C26H22N2O7S |
---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H22N2O7S/c1-13-7-8-15-19(10-13)36-26(27-15)28-21(14-11-17(32-2)24(34-4)18(12-14)33-3)20(23(30)25(28)31)22(29)16-6-5-9-35-16/h5-12,21,30H,1-4H3 |
InChI Key |
PXVNFMVAGFCRMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC(=C(C(=C5)OC)OC)OC |
Origin of Product |
United States |
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